molecular formula C10H21N3O B7928278 2-Amino-N-(4-dimethylamino-cyclohexyl)-acetamide

2-Amino-N-(4-dimethylamino-cyclohexyl)-acetamide

Cat. No.: B7928278
M. Wt: 199.29 g/mol
InChI Key: SWDOGNIDYBROPS-UHFFFAOYSA-N
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Description

2-Amino-N-(4-dimethylamino-cyclohexyl)-acetamide is a synthetic acetamide derivative characterized by a cyclohexyl backbone substituted with a dimethylamino group at the 4-position. The compound features a 2-amino-acetamide moiety, which is a common structural motif in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

2-amino-N-[4-(dimethylamino)cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-13(2)9-5-3-8(4-6-9)12-10(14)7-11/h8-9H,3-7,11H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDOGNIDYBROPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(4-dimethylamino-cyclohexyl)-acetamide typically involves the reaction of 4-dimethylamino-cyclohexylamine with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or acetonitrile, at a temperature range of 0°C to 25°C.

Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that includes the initial formation of the cyclohexylamine derivative, followed by the introduction of the amino and dimethylamino groups. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-(4-dimethylamino-cyclohexyl)-acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of various substituted cyclohexylamine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: Industry: Utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-N-(4-dimethylamino-cyclohexyl)-acetamide exerts its effects involves interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to downstream effects in biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

The following table summarizes key structural and functional differences between 2-Amino-N-(4-dimethylamino-cyclohexyl)-acetamide and related compounds:

Compound Name Substituent(s) Molecular Weight Key Applications/Properties Synthesis Method Reference ID
This compound 4-dimethylamino-cyclohexyl Not specified Research compound (potential antimicrobial) Not explicitly detailed
2-Amino-N-(arylsulfinyl)-acetamide Arylsulfinyl group Variable Bacterial LeuRS inhibitors (antimicrobial) Patent-protected synthesis
2-Amino-N-(2,2,2-trifluoroethyl)acetamide Trifluoroethyl group Not specified Industrial synthesis focus Fluorinated alkylation methods
2-Amino-N-(4-methyl-thiazol-2-yl)-acetamide 4-methyl-thiazol-2-yl 171.22 g/mol Unspecified bioactivity Coupling reactions
2-Amino-N-(2,6-dimethylphenyl)acetamide 2,6-dimethylphenyl (Glycinexylidide) 178.23 g/mol Local anesthetic (e.g., lidocaine analog) Fischer esterification
N-(4-aminocyclohexyl)-2-(dimethylamino)acetamide Isomerized cyclohexyl-amine variant Not specified Research intermediate Column chromatography

Key Observations:

Substituent Impact on Bioactivity: The arylsulfinyl group in 2-Amino-N-(arylsulfinyl)-acetamide confers selective inhibition of bacterial aminoacyl-tRNA synthetases, making it a candidate for antibiotic development . In contrast, the cyclohexyl-dimethylamino group in the target compound may enhance membrane permeability or target binding in neurological systems due to its bulky, polar substituent .

Fluorinated derivatives () require specialized alkylation techniques, highlighting the role of substituent complexity in manufacturing.

Therapeutic Potential: While Glycinexylidide () is clinically established as a local anesthetic, the target compound’s dimethylamino-cyclohexyl group may favor central nervous system (CNS) penetration, analogous to other cyclohexylamine derivatives. The arylsulfinyl analog’s antimicrobial efficacy underscores the acetamide scaffold’s versatility, though substituent choice dictates target specificity .

Biological Activity

2-Amino-N-(4-dimethylamino-cyclohexyl)-acetamide is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₃H₂₇N₃O, with a molecular weight of approximately 241.37 g/mol. Its structure includes both amine and acetamide functional groups, which are crucial for its biological interactions. The presence of a cyclohexyl group and a dimethylamino moiety suggests that it may exhibit significant pharmacological effects, particularly in analgesic and anti-inflammatory applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes.

  • Receptor Binding : The compound may modulate the activity of specific receptors involved in pain pathways, potentially influencing neurotransmitter systems similar to other known analgesics like morphine.
  • Electrophilic Properties : The dimethylamino group can participate in hydrogen bonding, affecting the compound's interaction with biological molecules.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Analgesic Effects : Studies suggest that this compound may have analgesic properties comparable to traditional opioids while exhibiting lower dependence liability.
  • Antimicrobial Properties : Preliminary investigations indicate potential antimicrobial activity, although further studies are needed to establish this conclusively.

Case Studies

Several studies have explored the biological effects and therapeutic potential of related compounds:

  • Analgesic Potency : A study on related compounds showed efficacy in reducing pain responses in animal models, suggesting that this compound could similarly affect pain pathways.
  • Toxicological Assessments : Toxicity studies revealed that high doses could lead to liver damage, emphasizing the need for careful dosage control when considering therapeutic applications .

Comparative Analysis

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundCyclohexane ring, dimethylamino groupAnalgesic potential
N-(2-Aminocycloaliphatic)benzamidesCycloaliphatic structureAnalgesic properties
DimethylaminocyclohexanolsSimilar amine functionalitiesCNS effects
Isopropylamine derivativesIsopropyl groupVarious biological activities

This comparison highlights the unique structural attributes of this compound while situating it within a broader context of related compounds.

Future Directions

Further research is warranted to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Investigations should focus on:

  • In Vivo Studies : To assess the efficacy and safety profile in living organisms.
  • Mechanistic Studies : To determine specific pathways affected by this compound.
  • Clinical Trials : To evaluate its potential therapeutic applications in human medicine.

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